![molecular formula C13H14N2O2 B1492506 Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 1414029-22-3](/img/structure/B1492506.png)
Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate
Overview
Description
“Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate” is a chemical compound with the linear formula C13H14N2O2 . It is related to 1-cyclopropyl-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid , which has a similar structure but lacks the methyl ester group.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O2/c1-7-13-10-6-8(12(15)16)2-5-11(10)14(7)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,15,16) . This indicates that the molecule contains a benzodiazole ring with a methyl and a cyclopropyl group attached, as well as a carboxylate group.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 216.24 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate and its derivatives are primarily utilized in the field of organic synthesis and chemical reactions. The cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles, including similar compounds, result in the formation of benzothiazole-2-carboxylates. These reactions, which occur in aqueous medium and follow the 5-endo-trig process, have been studied to understand the mechanistic insights and selectivity switch in the formation of benzothiazole-2-carboxylates versus benzazine-3-ones/benzazine-2,3-diones. These insights are backed by quantum chemical calculations and orbital interaction studies, highlighting the importance of water in facilitating these reactions by lowering the energy barrier (Dhameliya et al., 2017).
Materials Science and Energy Applications
In materials science and energy sectors, derivatives of Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate are used. For instance, Cyclopentadithiophene and methyl-2,5-dibromobenzoate have been copolymerized, and the resulting polymers are employed as conductive binders with Si nanoparticles in the fabrication of anode electrodes for lithium-ion batteries. This application showcases a significant enhancement in battery performance, with a specific capacity reaching up to 1820 mA h g-1 and improved stability, demonstrating the compound's utility in enhancing the efficiency and lifespan of lithium-ion batteries (Wang et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 1-cyclopropyl-2-methylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-14-11-7-9(13(16)17-2)3-6-12(11)15(8)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKSIVBCCDUBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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